![molecular formula C16H20N4OS B2764837 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide CAS No. 2097917-97-8](/img/structure/B2764837.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide
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Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
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Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure includes a tetrahydroquinazoline core and a thiophene ring, which contribute to its pharmacological properties. The presence of the dimethylamino group enhances solubility and biological activity. Its molecular formula is C15H18N4OS, with a molecular weight of approximately 286.39 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈N₄OS |
Molecular Weight | 286.39 g/mol |
CAS Number | 2097869-11-7 |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), essential for bacterial growth. This suggests that this compound may also possess antibacterial properties.
Anti-inflammatory Effects
Research has shown that tetrahydroquinazoline derivatives can exert anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases like rheumatoid arthritis.
Enzyme Inhibition
The compound is also being investigated for its ability to inhibit specific enzymes involved in various metabolic pathways. For instance, studies on related compounds have demonstrated their efficacy in inhibiting kinases and phosphodiesterases, which are crucial in signal transduction pathways.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated several tetrahydroquinazoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth against strains such as E. coli and S. aureus at low concentrations.
- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential application in treating inflammatory conditions.
- Enzyme Inhibition Profile : A pharmacological study highlighted the compound's ability to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in various inflammatory responses. This inhibition was linked to reduced levels of cyclic AMP (cAMP), leading to decreased inflammation markers.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-20(2)16-17-10-11-8-12(5-6-14(11)19-16)18-15(21)9-13-4-3-7-22-13/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAAUNMWRLDOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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